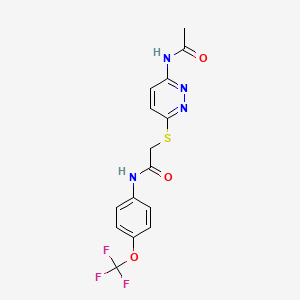

![molecular formula C6H12BrN5O B2635755 N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine CAS No. 2109174-52-7](/img/structure/B2635755.png)

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

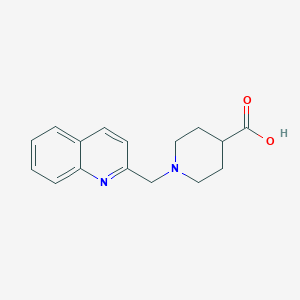

The molecular structure of this compound includes a 1,2,4-triazole ring substituted with a bromo and a methoxymethyl group. It also has an ethane-1,2-diamine moiety attached to the triazole ring.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its SMILES string is COCc1n[nH]c(Br)n1 and its InChI key is KMKCULBLUKSXDU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis of Biheterocycles and Pyrimidines

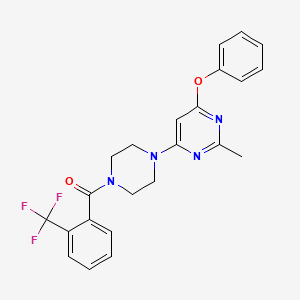

N-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine and its derivatives are valuable intermediates in the synthesis of biheterocycles, such as (1,2,3-triazol-1-yl)methylpyrimidines. These compounds are synthesized through a series of reactions starting from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, which undergoes nucleophilic substitution and azide–alkyne cycloaddition reactions. The resulting triazolyl intermediates are further reacted with 2-methylisothiourea sulfate to yield 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines. These pyrimidine derivatives are of interest due to their potential biological activities and applications in medicinal chemistry (Aquino et al., 2017).

Crystal Structure and Halogen Bonding

The study of the crystal structure of compounds related to this compound reveals intricate hydrogen bonding patterns and halogen bonding interactions. These studies contribute to the understanding of molecular interactions and crystal packing, which are crucial in the design of new materials and pharmaceuticals. The crystal structure of ethane-1,2-diaminium 3,4,5,6-tetrabromo-2-(methoxycarbonyl)benzoate methanol solvate showcases N—H⋯O hydrogen bonds and a C—Br⋯O halogen bond, providing insights into the stabilization mechanisms of such compounds (Liang, 2008).

Potential Inhibitors of 15-Lipoxygenase

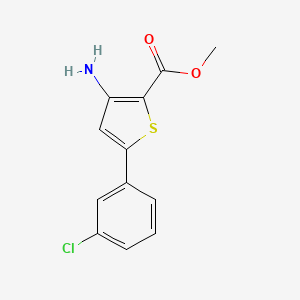

Derivatives of this compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the biosynthesis of leukotrienes, which play a role in inflammatory and allergic responses. The synthesis of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and its novel cyclized products demonstrated significant inhibitory activity against 15-LO, highlighting the potential of these compounds in developing new anti-inflammatory agents (Asghari et al., 2016).

Supramolecular Structure Analysis

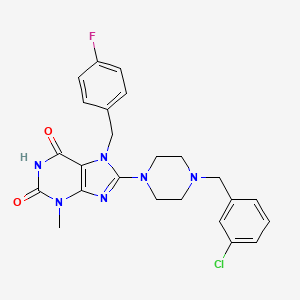

The detailed analysis of the supramolecular structure of N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine at different temperatures provides valuable data on thermal expansion and molecular interactions. Understanding the thermal behavior and expansion properties of such compounds is essential for their application in materials science, especially in the development of temperature-responsive materials (Zerrouki et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

N'-[5-bromo-2-(methoxymethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN5O/c1-13-4-12-6(9-3-2-8)10-5(7)11-12/h2-4,8H2,1H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZNJBCOPIXPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)NCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-Dimethylphenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2635673.png)

![1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B2635680.png)

![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)

![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)